N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-methylacetohydrazide

Description

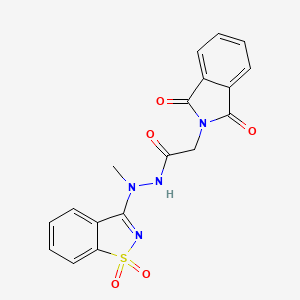

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-methylacetohydrazide (CAS: 421570-15-2) is a synthetic hydrazide derivative featuring a benzisothiazole 1,1-dioxide core fused with an isoindole-1,3-dione moiety. Its molecular formula is C₁₇H₁₂N₄O₅S, with a molecular weight of 384.37 g/mol . The compound’s structure includes:

- An N-methylacetohydrazide linker, providing conformational flexibility and hydrogen-bonding capacity.

- A 1,3-dioxo-isoindole substituent, known for its electron-withdrawing properties and role in π-π stacking interactions.

Synthetic routes for analogous compounds (e.g., hydrazide derivatives) involve condensation reactions between hydrazides and carbonyl-containing substrates, often under acidic or reflux conditions . For instance, Al-Omran et al. (2016) synthesized similar isoindole-dione derivatives using hydrazides and phthalic anhydride in acetic acid .

Properties

Molecular Formula |

C18H14N4O5S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)-N'-methylacetohydrazide |

InChI |

InChI=1S/C18H14N4O5S/c1-21(16-13-8-4-5-9-14(13)28(26,27)20-16)19-15(23)10-22-17(24)11-6-2-3-7-12(11)18(22)25/h2-9H,10H2,1H3,(H,19,23) |

InChI Key |

FNGFQOLPPXPHLI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Biological Activity

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-methylacetohydrazide is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazoles, characterized by a benzene ring fused to a thiazole ring. Its chemical formula is and it exhibits a molecular weight of approximately 396.459 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with cellular pathways:

- Gene Regulation : It regulates the expression of genes such as c-myc and c-fos and may repress the promoter activity of p53, which is crucial for cell cycle control .

- Inflammatory Response : The compound suppresses NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .

- Lipid Metabolism : It alters lipid metabolism by interacting with proteins involved in lipid storage and accumulation in hepatocytes, contributing to increased triglyceride levels .

Biological Activity Studies

Several studies have evaluated the biological activities associated with derivatives of benzisothiazole, including this compound:

Inhibition of Caspases

A study on 1,2-benzisothiazol-3-one derivatives demonstrated that certain compounds exhibited potent inhibitory effects on caspase-3 and -7, critical enzymes in apoptosis. The most potent inhibitor showed an IC50 value of 1.15 nM against caspase-3 . This suggests that this compound may also possess similar apoptotic modulation capabilities.

Antifungal Activity

Research has identified amino acid-derived 1,2-benzisothiazolinone derivatives as potential antifungal agents. These compounds displayed reasonable minimum inhibitory concentration (MIC) values against various fungal pathogens . Although specific data for the compound is limited, its structural similarity suggests potential antifungal activity.

Case Studies

Case Study 1: Apoptosis Protection

In a Jurkat T cell model subjected to camptothecin-induced apoptosis, certain benzisothiazole derivatives provided significant protection against cell death. This highlights the potential therapeutic applications of compounds like this compound in cancer therapy through apoptosis modulation .

Case Study 2: Inflammatory Response Modulation

Another study indicated that benzisothiazole derivatives could modulate macrophage migration inhibitory factor (MIF), suggesting their role in inflammatory diseases. Compounds were found to antagonize MIF's tautomerase activity effectively . This mechanism could be relevant for developing treatments for inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-methylacetohydrazide has been investigated for its potential therapeutic effects:

Antimicrobial Activity :

Studies have shown that compounds with similar dioxido-benzisothiazole structures exhibit antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Properties :

Research indicates that derivatives of hydrazides can exhibit cytotoxic effects against cancer cell lines. The unique structure of this compound may enhance its ability to induce apoptosis in cancer cells .

Material Science

The compound's unique chemical properties allow it to be explored in material science:

Polymer Chemistry :

Due to the presence of reactive functional groups, this compound can be utilized in synthesizing novel polymers. These materials may possess enhanced thermal stability and mechanical properties suitable for industrial applications .

Nanotechnology :

In nanotechnology, the compound can serve as a precursor for creating nanoparticles with specific functionalities. Such nanoparticles can be used in drug delivery systems or as contrast agents in medical imaging .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of similar benzisothiazole derivatives. The results indicated that compounds with dioxido structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the hydrazide group could enhance efficacy .

Case Study 2: Anticancer Activity

In another research article focusing on hydrazide derivatives, the compound was tested against various cancer cell lines. It demonstrated promising results in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways. The study suggested further exploration into structure-activity relationships to optimize anticancer activity .

Comparison with Similar Compounds

2-Chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide (CAS: 591212-19-0)

- Key Differences : Replaces the isoindole-dione group with a chloro substituent .

- This substitution may alter metabolic stability and target binding .

N-(2-Ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS: 663169-01-5)

- Key Differences : Substitutes the hydrazide group with an amide linkage and adds a 2-ethylphenyl group .

- Impact : The amide group increases hydrolytic stability, while the ethylphenyl substituent enhances lipophilicity (logP ~2.8 vs. ~1.5 for the target compound) .

Functional Group Modifications

N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide (CAS: 351066-12-1)

- Key Differences : Replaces the isoindole-dione with a 4-methoxybenzenesulfonyl group .

2-{[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-isopropylbenzamide (CAS: 640714-06-3)

- Key Differences : Incorporates an isopropylbenzamide group instead of the hydrazide-isoindole system.

- Impact : The bulky isopropyl group sterically hinders interactions with planar biological targets (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.